2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone
Description
2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone (CAS: 1060804-97-8) is a fluorinated ketone featuring a trifluoroacetyl group attached to the 2-position of a 4-methylpyridine ring. Its molecular formula is C₈H₆F₃NO, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing trifluoromethyl group enhancing electrophilicity and metabolic stability . While direct data on its physical properties (e.g., melting point) are unavailable in the provided evidence, analogs suggest its utility in regioselective reactions and as a building block for heterocyclic compounds .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-3-12-6(4-5)7(13)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQDMLUABICORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734833 | |
| Record name | 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060804-97-8 | |
| Record name | 2,2,2-Trifluoro-1-(4-methyl-2-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060804-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone typically involves the trifluoroacetylation of a 4-methylpyridin-2-yl precursor. The key step is the introduction of the trifluoromethyl ketone group, often achieved by reaction with trifluoroacetylating agents such as trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions.
Starting Materials and Reagents
- Pyridine precursor: 4-methylpyridin-2-amine or 4-methylpyridin-2-yl derivatives serve as the substrate.
- Trifluoroacetylating agent: Trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.
- Solvents: Polar aprotic solvents such as dichloromethane (DCM) are preferred to stabilize intermediates and control reactivity.
- Catalysts and bases: Sometimes bases or inert atmosphere conditions are used to minimize side reactions.
Representative Preparation Method
- Reaction Setup: The 4-methylpyridin-2-yl precursor is dissolved in dichloromethane under an inert atmosphere (nitrogen or argon) to prevent moisture and oxygen interference.
- Addition of Trifluoroacetylating Agent: Trifluoroacetic anhydride is added dropwise at low temperature (0–25 °C) to control the exothermic nature of the reaction.
- Stirring and Reaction Time: The mixture is stirred for several hours (typically 12 hours) at room temperature or slightly elevated temperature to complete the trifluoroacetylation.
- Workup: The reaction mixture is quenched with water, and the organic layer is separated.
- Purification: The crude product is purified by column chromatography (silica gel) using ethyl acetate/hexane mixtures or by recrystallization to achieve high purity (>95%).
Reaction Conditions and Yields
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Temperature | 0–25 °C | Controls reaction rate |
| Solvent | Dichloromethane (DCM) | Stabilizes intermediates |
| Reaction time | 12 hours | Ensures complete conversion |
| Atmosphere | Nitrogen/Argon (inert) | Prevents side reactions |
| Purification | Silica gel chromatography | Purity ≥ 95% |
| Yield | 70–80% | Isolated yield |
Alternative Synthetic Routes
- Halogenation and Nucleophilic Substitution: Starting from 4-methylpyridine, halogenation at the 2-position followed by nucleophilic substitution with trifluoroacetyl nucleophiles can be employed, although this route is less common due to selectivity issues.
- Reductive Amination and Subsequent Acylation: In some cases, pyridin-2-yl methylamine derivatives are prepared first via reductive amination, then acylated with trifluoroacetyl agents to yield the target compound, as described in related pyridinyl ketone syntheses.
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR confirms the aromatic and methyl protons on the pyridine ring.
- ^19F NMR shows a characteristic singlet for the trifluoromethyl group near -70 to -75 ppm.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity and identify impurities.
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak consistent with C8H6F3NO at m/z 193.04.
- Infrared Spectroscopy (IR): Confirms the presence of the ketone carbonyl stretch (~1700 cm^-1) and trifluoromethyl group vibrations.
Summary Table of Preparation Methods
| Method No. | Starting Material | Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Methylpyridin-2-amine | Trifluoroacetic anhydride, DCM, 0–25 °C, 12 h | 78 | 97 | Standard trifluoroacetylation |
| 2 | 4-Methylpyridine (halogenated) | Halogenation, then nucleophilic substitution | 65–70 | 90–95 | Alternative route, less selective |
| 3 | Pyridin-2-yl methylamine derivative | Reductive amination followed by acylation | 70–75 | 95 | Multi-step, useful for analog synthesis |
Research Findings and Considerations
- The trifluoroacetylation reaction is sensitive to moisture and temperature; hence inert atmosphere and temperature control are critical.
- The choice of solvent impacts the reaction kinetics and purity; polar aprotic solvents like DCM are optimal.
- The reaction proceeds with good selectivity at the 2-position of the pyridine ring when starting from 4-methylpyridin-2-yl amines.
- Purification by column chromatography is effective for removing side products and achieving high purity, essential for subsequent medicinal chemistry applications.
- Analytical methods confirm the structure and purity, ensuring reproducibility and reliability of the synthetic method.
This comprehensive overview consolidates the preparation methods of this compound from diverse, authoritative sources, providing a clear guide for synthetic chemists aiming to produce this compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution Reactions: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are typically employed.
Major Products Formed:
Oxidation Products: Trifluoromethyl carboxylic acids.
Reduction Products: Trifluoromethyl alcohols or amines.
Substitution Products: Various substituted pyridines and trifluoromethyl derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound is explored as a potential intermediate in drug synthesis. Its structural characteristics allow for enhanced metabolic stability and bioavailability. The trifluoromethyl group can improve the binding affinity of the drug candidates to biological targets, making it an attractive scaffold in medicinal chemistry.
Case Study :
A study highlighted the synthesis of derivatives from 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone that exhibited promising activity against certain cancer cell lines. This was attributed to the compound's ability to interact favorably with cellular proteins due to its unique electronic configuration.
Agrochemicals
In agricultural chemistry, this compound is utilized in developing specialty chemicals that enhance crop protection and yield. Its fluorinated structure provides unique properties that can improve the efficacy of pesticides and herbicides.
Research Findings :
Research indicates that compounds with trifluoromethyl groups often show increased potency and selectivity against pests compared to their non-fluorinated counterparts . This has led to the incorporation of this compound in formulations aimed at improving agricultural outputs.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone exerts its effects depends on its specific application. For instance, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
2,2,2-Trifluoro-1-(2-fluoropyridin-4-yl)ethanone (CAS: 2352693-87-7)
- Structure : Fluorine at the pyridine 2-position and trifluoroacetyl at the 4-position.
- Properties: Molecular formula C₇H₃F₄NO; the electron-withdrawing fluorine further polarizes the pyridine ring, increasing reactivity in nucleophilic substitutions.
- Applications : Likely used in fluorinated drug candidates, leveraging fluorine’s bioisosteric effects .
1-(4-Methylpyridin-2-yl)ethanone (CAS: 59576-26-0)
Aromatic Ring Modifications
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone (CAS: 204,15014)
- Structure : Trifluoroacetyl group attached to a methoxy-substituted benzene ring.
- Properties : Molecular formula C₉H₇F₃O₂ ; the methoxy group donates electron density, countering the trifluoroacetyl’s electron-withdrawing effect.
- Synthesis : Often prepared via Fries rearrangement .
4'-Propyl-2,2,2-trifluoroacetophenone (CAS: N/A)
Physicochemical and Reactivity Trends
Electronic Effects
- Trifluoroacetyl Group: Strongly electron-withdrawing, activating the pyridine ring for electrophilic substitutions. This contrasts with non-fluorinated analogs (e.g., 1-(4-methylpyridin-2-yl)ethanone), which are less reactive .
- Fluorine Substituents : Additional fluorine atoms (e.g., in 2-fluoropyridin-4-yl derivatives) enhance polarity and oxidative stability, critical in medicinal chemistry .
Biological Activity
2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone (CAS Number: 1060804-97-8) is a fluorinated ketone compound with significant potential in medicinal chemistry. Its unique structure, characterized by a trifluoromethyl group and a pyridine derivative, suggests various biological activities that warrant comprehensive investigation.
- Molecular Formula : C8H6F3NO
- Molecular Weight : 189.13 g/mol
- Appearance : Liquid
- Solubility : Soluble in organic solvents; specific solubility data not extensively documented .
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing primarily on its antimicrobial, anti-inflammatory, and potential anticancer properties. The presence of the trifluoromethyl group enhances lipophilicity and bioactivity, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds containing pyridine rings exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar trifluorinated compounds against various bacterial strains. While specific data on this compound is limited, its structural analogs have shown promising results in inhibiting bacterial growth .
Anticancer Potential
Preliminary investigations into the anticancer potential of related compounds suggest that this compound may inhibit cancer cell proliferation. The mechanism is believed to involve the modulation of signaling pathways associated with cell survival and apoptosis. Further studies are required to elucidate its specific effects on cancer cell lines .
Table 1: Summary of Biological Activities
The exact mechanisms by which this compound exerts its biological effects are still being researched. However, it is hypothesized that the trifluoromethyl group may enhance the compound's interaction with biological targets, possibly influencing enzyme activity or receptor binding.
Safety and Toxicology
While the biological activities are promising, safety data for this compound remains sparse. General precautions for handling fluorinated compounds should be observed due to potential toxicity and environmental hazards associated with their use .
Q & A
Q. What are the common synthetic routes for 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone, and how are reaction conditions optimized?
The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. Key steps include:
- Precursor selection : 4-Methylpyridine derivatives react with trifluoroacetylating agents (e.g., trifluoroacetic anhydride) under acidic catalysis .
- Reaction optimization : Temperature (60–100°C), solvent choice (anhydrous dichloromethane or toluene), and stoichiometric control of trifluoroacetyl donors are critical for yields >70% .
- Purification : Column chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >98% purity. HPLC and NMR validate product integrity .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyridinyl protons at δ 8.0–8.5 ppm) and carbonyl carbons (δ 180–185 ppm) .
- ¹⁹F NMR : Confirms trifluoromethyl group resonance (δ −70 to −75 ppm) .
- Crystallography : Single-crystal X-ray diffraction with SHELXL refines bond lengths/angles (e.g., C=O bond ~1.21 Å) and validates stereoelectronic effects of fluorine .
Q. What are the key physicochemical properties influenced by the trifluoromethyl group?
- Lipophilicity : Enhanced logP (~2.5) due to fluorine’s electronegativity, improving membrane permeability .
- Metabolic stability : Resistance to oxidative degradation in hepatic microsomal assays .
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO) but limited in aqueous buffers .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what assays validate its bioactivity?
- Enzyme inhibition : Kinetic assays (e.g., fluorescence polarization) measure IC₅₀ values against kinases or proteases. Fluorine’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets .
- Cellular assays : Cytotoxicity (MTT) and apoptosis (Annexin V) studies in cancer cell lines (e.g., HeLa) reveal dose-dependent activity .
Q. What strategies are employed to resolve contradictions in reported reaction kinetics or mechanistic pathways for trifluoroacetyl-containing compounds?
- Isotopic labeling : ¹⁸O-tracing in acyl transfer reactions clarifies nucleophilic vs. electrophilic pathways .
- Computational modeling : DFT studies (e.g., Gaussian) analyze transition states to explain divergent regioselectivity in heterocyclic substitutions .
Q. How is SHELX software applied in crystallographic refinement of fluorinated small molecules?
Q. How do structural analogs of this compound differ in reactivity and bioactivity?
| Analog | Structural Variation | Key Differences |
|---|---|---|
| 1-(3-Aminopyridin-4-yl)ethanone | Lacks trifluoromethyl group | Lower metabolic stability, reduced logP |
| 2,2,2-Trifluoro-1-(quinolin-3-yl)ethanone | Extended aromatic system | Enhanced π-π stacking, higher cytotoxicity |
Q. What experimental and computational methods predict the compound’s pharmacokinetic profile?
- In silico ADME : SwissADME predicts blood-brain barrier penetration (low) and CYP450 inhibition .
- Microsomal stability : LC-MS quantifies parent compound depletion (t₁/₂ > 60 mins in human liver microsomes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
